molecular formula C16H12N2O B14699801 2,2'-(Oxydibenzene-4,1-diyl)diacetonitrile CAS No. 14974-56-2

2,2'-(Oxydibenzene-4,1-diyl)diacetonitrile

Cat. No.: B14699801
CAS No.: 14974-56-2
M. Wt: 248.28 g/mol
InChI Key: IIAHESVPVNTKBY-UHFFFAOYSA-N
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Description

2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile is an organic compound with the molecular formula C16H12N2O It is characterized by the presence of two acetonitrile groups attached to a central oxydibenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol. The process can be summarized as follows:

    Starting Materials: 4,4’-dihydroxybiphenyl and acetonitrile.

    Catalyst: A suitable catalyst, such as a base or acid, to facilitate the reaction.

    Solvent: Methanol or another appropriate solvent.

    Reaction Conditions: Elevated temperatures, typically around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Oxydibenzene-4,1-diyl)dioxirane: Similar structure but with oxirane groups instead of nitrile groups.

    2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: Contains a cyclohexane ring instead of an oxydibenzene structure.

Uniqueness

2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile is unique due to its specific combination of nitrile groups and an oxydibenzene core, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

14974-56-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-[4-[4-(cyanomethyl)phenoxy]phenyl]acetonitrile

InChI

InChI=1S/C16H12N2O/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2

InChI Key

IIAHESVPVNTKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)OC2=CC=C(C=C2)CC#N

Origin of Product

United States

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